REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([C:11]([CH3:23])([CH3:22])[CH2:12][C:13]([OH:21])([C:17]([F:20])([F:19])[F:18])[C:14](O)=[O:15])[C:5]2[O:9][CH2:8][CH2:7][C:6]=2[CH:10]=1.[Li].C([O-])(O)=O.[Na+]>C1COCC1>[F:1][C:2]1[CH:3]=[C:4]([C:11]([CH3:23])([CH3:22])[CH2:12][C:13]([C:17]([F:20])([F:18])[F:19])([OH:21])[CH2:14][OH:15])[C:5]2[O:9][CH2:8][CH2:7][C:6]=2[CH:10]=1 |f:2.3,^1:23|
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Name
|
4-(5-fluoro-2,3-dihydro-benzofuran-7-yl)-2-hydroxy-4-methyl-2-(trifluoromethyl)pentanoic acid
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Quantity
|
6.6 mol
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C2=C(CCO2)C1)C(CC(C(=O)O)(C(F)(F)F)O)(C)C
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Name
|
|
Quantity
|
77 mL
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Type
|
solvent
|
Smiles
|
C1CCOC1
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Name
|
|
Quantity
|
12 mmol
|
Type
|
reactant
|
Smiles
|
[Li]
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Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
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Control Type
|
UNSPECIFIED
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Setpoint
|
4 °C
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Type
|
CUSTOM
|
Details
|
The mixture is stirred at 4° C. for 60 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
STIRRING
|
Details
|
stirred for 8-9 hours under reflux conditions
|
Duration
|
8.5 (± 0.5) h
|
Type
|
CUSTOM
|
Details
|
After complete reaction (TLC control) the mixture
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Type
|
TEMPERATURE
|
Details
|
is cooled to 4° C.
|
Type
|
STIRRING
|
Details
|
The mixture is stirred for at least 2 hours whereupon the colour of the mixture
|
Type
|
FILTRATION
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Details
|
The precipitated aluminium salts are filtered off
|
Type
|
WASH
|
Details
|
washed with 10 ml of hot THF
|
Type
|
CUSTOM
|
Details
|
The solvent is evaporated under vacuum
|
Type
|
CUSTOM
|
Details
|
The residue is purified by recrystallization from dichloromethane and n-heptane
|
Reaction Time |
60 min |
Name
|
|
Type
|
|
Smiles
|
FC=1C=C(C2=C(CCO2)C1)C(CC(CO)(O)C(F)(F)F)(C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 73.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |